molecular formula C25H20O6 B2775848 (Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858764-51-9

(Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2775848
CAS No.: 858764-51-9
M. Wt: 416.429
InChI Key: ANELZUHUTITKFR-CFRMEGHHSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2 and a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 6. This compound’s structural complexity distinguishes it from simpler benzofuran derivatives, as its substituents may influence solubility, biological activity, and photophysical properties .

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-18-7-3-16(4-8-18)13-24-25(27)21-12-11-20(14-23(21)31-24)30-15-22(26)17-5-9-19(29-2)10-6-17/h3-14H,15H2,1-2H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANELZUHUTITKFR-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure that includes methoxy groups and a benzofuran moiety, which are often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C24H24O5C_{24}H_{24}O_{5}, and it has a molecular weight of approximately 392.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC24H24O5C_{24}H_{24}O_{5}
Molecular Weight392.45 g/mol
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that it may inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC). For instance, a study demonstrated that this compound significantly reduced the viability of Huh7 cells (a human liver cancer cell line) with an IC50 value of approximately 48.22 µM at 24 hours and 38.15 µM at 48 hours . This suggests a dose-dependent cytotoxic effect.

Mechanism of Action:

  • Inhibition of Metastasis: The compound was shown to suppress migration and invasion of cancer cells by downregulating epithelial-mesenchymal transition (EMT) markers such as integrin α7 and MMP-9 .
  • Cytoskeletal Changes: Treatment with the compound resulted in significant alterations to the cytoskeletal architecture, indicating its role in modulating cell motility .

Case Studies

  • Study on Hepatocellular Carcinoma: A detailed investigation into the effects of (Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one on Huh7 cells revealed that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Comparative Analysis with Other Benzofuran Derivatives: In a comparative study involving various benzofuran derivatives, this compound exhibited superior anti-metastatic properties compared to others tested, highlighting its potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzofuran-3(2H)-one derivatives vary in substituent composition, stereochemistry, and functional groups. Below is a systematic comparison based on key structural features:

Substituent Variation at Position 2 (Benzylidene Group)

  • Target Compound : 4-Methoxybenzylidene (electron-donating methoxy group at para position).
  • (2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one (): Substituent: 4-Methylbenzylidene (electron-donating methyl group).
  • (2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one (): Substituent: 2-Methoxybenzylidene (ortho-methoxy group). Impact: Steric hindrance from ortho substitution may reduce planarity, affecting π-π stacking interactions .
  • (2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one ():
    • Substituent: Furylmethylidene (heteroaromatic group).
    • Impact: Altered electronic properties due to furan’s oxygen atom, possibly enhancing binding to biological targets .

Substituent Variation at Position 6

  • Target Compound : 2-(4-Methoxyphenyl)-2-oxoethoxy (ketone-containing chain with para-methoxy aryl group).
  • (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (): Substituent: 6-Hydroxy. Impact: Increased hydrogen-bonding capacity but reduced stability due to phenolic hydroxyl group .
  • (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one ():
    • Substituent: 6-Benzyloxy (ether linkage without ketone).
    • Impact: Reduced electron-withdrawing effects compared to the target compound’s oxoethoxy group .

Stereochemical and Additional Substituent Effects

  • Stereochemistry : The target compound’s Z-configuration at position 2 contrasts with the E-isomer in , which may exhibit distinct biological activity due to spatial arrangement .
  • Additional Substituents :
    • and feature a 7-methyl group, absent in the target compound. This methyl group may enhance lipophilicity and steric bulk, influencing membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Position 2 Substituent Position 6 Substituent Additional Groups Stereochemistry Molecular Formula* Key Properties/Impacts Reference
Target Compound 4-Methoxybenzylidene 2-(4-Methoxyphenyl)-2-oxoethoxy None Z C₂₅H₂₀O₆ Enhanced polarity, ketone reactivity -
(2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-Methylbenzylidene 6-Methoxy None Z C₁₇H₁₄O₃ Lower polarity, reduced solubility
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene 6-Hydroxy 7-Methyl Z C₁₈H₁₄O₄ Increased hydrogen bonding, steric effects
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one 4-Bromobenzylidene 6-Benzyloxy 7-Methyl E C₂₃H₁₇BrO₃ Bromine enhances bioactivity, E-isomer geometry
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one Furylmethylidene 2-(4-Bromophenyl)-2-oxoethoxy None Z C₂₁H₁₄BrO₆ Heteroaromatic interactions, bromine substituent

*Molecular formulas are estimated based on IUPAC names and may vary slightly.

Notes

  • Limitations : Quantitative data (e.g., logP, IC₅₀) are unavailable in the provided evidence; comparisons focus on structural inferences.
  • Synthetic Accessibility : The target compound’s 2-oxoethoxy chain requires multi-step synthesis, contrasting with simpler derivatives (e.g., ’s methoxy group) .

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